molecular formula C11H13N5O2 B2732749 1-(9H-purin-6-yl)piperidine-3-carboxylic acid CAS No. 887833-26-3

1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Cat. No.: B2732749
CAS No.: 887833-26-3
M. Wt: 247.258
InChI Key: PPKAGOAFAMLFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Purin-6-yl)piperidine-3-carboxylic acid is a purine-derived compound featuring a piperidine ring substituted with a carboxylic acid group at the 3-position. The purine moiety enables interactions with adenosine or kinase-binding domains, while the carboxylic acid enhances polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

1-(7H-purin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)7-2-1-3-16(4-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAGOAFAMLFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-purin-6-yl)piperidine-3-carboxylic acid typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with piperidine-3-carboxylic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound is synthesized via nucleophilic substitution reactions, often employing 6-chloropurine as a starting material. Piperidine-3-carboxylic acid reacts with the purine derivative in the presence of bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) under elevated temperatures (55–110°C) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol .

Alkylation/Acylation

Piperidine derivatives undergo alkylation or acylation modifications to introduce functional groups. For example, acylation reactions with carboxylic acids or their derivatives (e.g., esters) are common, enabling further functionalization of the piperidine ring.

Hydrolysis

The carboxamide group in related derivatives (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(9H-purin-6-yl)piperidine-4-carboxamide) can be hydrolyzed under acidic conditions (e.g., HCl in dioxane) to yield carboxylic acids, demonstrating the compound’s reactivity under physiological or acidic environments .

Deprotection

Protecting groups like tert-butyloxycarbonyl (Boc) are removed via acid-mediated deprotection (e.g., trifluoroacetic acid in dichloromethane), enabling access to free amines for subsequent derivatization .

Key Reaction Conditions

Parameter Details Sources
Base K₂CO₃, DIPEA, or triethylamine
Solvent DMF, ethanol, n-butanol, or 1,4-dioxane
Temperature 55–110°C (elevated conditions for substitution reactions)
Reaction Time Several hours to days (e.g., 66 hours for nucleophilic substitution)

Amide-to-Acid Hydrolysis

As observed in structurally similar compounds, hydrolysis of amide groups under acidic conditions converts them to carboxylic acids, altering solubility and reactivity .

Sulfonamide/Urea Formation

Piperidine amines can react with sulfonating agents (e.g., methanesulfonyl chloride) or carbamoyl chlorides to form sulfonamides or ureas, respectively, enhancing biological activity .

Mechanistic Insights

The compound’s reactivity stems from the nucleophilic purine ring and electrophilic piperidine carboxyl group . Substitution at the purine’s 6-position is facilitated by halogenation (e.g., Cl), enabling coupling with piperidine derivatives. The carboxylic acid group undergoes classical esterification or amidation, while the piperidine nitrogen participates in alkylation/acylation .

Relevance in Medicinal Chemistry

1-(9H-purin-6-yl)piperidine-3-carboxylic acid serves as a scaffold for kinase inhibitors (e.g., PI3Kδ) and cannabinoid receptor antagonists. Its synthetic flexibility allows tuning of pharmacokinetic properties through functional group modifications (e.g., sulfonamides, ureas) .

Biological Activity

1-(9H-purin-6-yl)piperidine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a purine base linked to a piperidine ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of purine derivatives with piperidine-based reagents, allowing for variations that can enhance solubility and bioactivity .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies reported high cytotoxic activity against:

  • 4T1 murine mammary carcinoma
  • COLO201 human colorectal adenocarcinoma
  • SNU-1 human gastric carcinoma
  • HepG2 human hepatocellular carcinoma

These effects were attributed to the compound's ability to inhibit DNA biosynthesis and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases involved in cell proliferation and survival pathways. For example, it demonstrated potent inhibition of AKT1, a key player in cancer cell signaling .
  • Induction of Apoptosis : Studies indicated that the compound could induce apoptosis through caspase activation, leading to morphological changes in treated cells .
  • Cell Cycle Arrest : The compound was observed to cause cell cycle arrest at different phases depending on the cancer type, indicating its potential as a broad-spectrum anticancer agent .

Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of various purine derivatives, this compound was found to have an IC50 value significantly lower than many other tested compounds, indicating strong activity against breast cancer cells (MDA-MB-231) and colorectal cancer cells (COLO201) .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that treatment with this compound led to a marked increase in apoptotic cells as measured by annexin V staining. The study highlighted the dose-dependent nature of apoptosis induction, with higher concentrations yielding greater apoptotic rates .

Data Tables

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)3.7AKT Inhibition, Apoptosis Induction
COLO201 (Colorectal Cancer)5.0DNA Biosynthesis Inhibition
HepG2 (Liver Cancer)4.5Cell Cycle Arrest

Scientific Research Applications

Treatment of Nicotine Dependence

One of the prominent applications of 1-(9H-purin-6-yl)piperidine-3-carboxylic acid is its role in developing pharmaceutical compositions aimed at treating nicotine dependence and tobacco addiction. The compound has been shown to bind to neuronal nicotinic acetylcholine receptors, which are crucial in modulating cholinergic functions. This binding action can help mitigate withdrawal symptoms and enhance the efficacy of smoking cessation therapies .

CB1 Receptor Antagonism

The compound exhibits potential as a peripherally selective antagonist of the cannabinoid receptor type 1 (CB1). Research indicates that such antagonists can be beneficial in managing metabolic disorders, including obesity and diabetes, as well as liver diseases. For instance, a study demonstrated that modifications to the piperidine linker in related compounds could enhance peripheral selectivity while reducing central nervous system penetration, thus minimizing side effects associated with central CB1 antagonism .

Cytotoxic Activity

Recent studies have highlighted the cytotoxic properties of derivatives of this compound against various cancer cell lines. For example, compounds derived from this structure have shown significant activity against murine mammary carcinoma and human colorectal adenocarcinoma cell lines. The structure-activity relationship analysis revealed that certain modifications could enhance cytotoxic effects while maintaining acceptable solubility profiles .

Table 1: Summary of Pharmacological Activities

ApplicationMechanism of ActionReferences
Nicotine Dependence TreatmentBinds to nicotinic acetylcholine receptors
CB1 AntagonismPeripheral selectivity for metabolic disorders
CytotoxicityInhibits proliferation of cancer cell lines

Case Study: CB1 Antagonist Development

A detailed investigation into the pharmacokinetics and efficacy of a related compound (N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}pentanamide) highlighted its potential for treating metabolic syndrome. The study employed various assays to establish its selectivity for peripheral CB1 receptors over central ones, indicating its promise in clinical applications without the adverse effects typically associated with central CB1 antagonists .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Purine Core

1-(2-Chloro-9H-purin-6-yl)piperidine-3-carboxylic Acid (CAS 3429989)
  • Structural Difference : Chlorine substitution at the purine 2-position.
  • Impact : Halogenation may improve binding affinity to hydrophobic pockets in receptors or enzymes. The molecular formula (C₁₁H₁₂ClN₅O₂) reflects increased molecular weight (281.70 g/mol) compared to the parent compound .
CP-945,598 Metabolite (M2: CE-114,764)
  • Structural Difference : Substituted with 8-(2-chlorophenyl) and 9-(4-chlorophenyl) groups on the purine, and a piperidine-4-carboxylic acid amide.
  • Impact: The bulky aryl groups enhance selectivity for cannabinoid receptors, while the amide group at position 4 reduces polarity compared to the carboxylic acid, affecting excretion and metabolism .
6-([1,4’-Bipiperidin]-1’-yl)-9-aryl-9H-purines
  • Structural Difference : Bipiperidine substitution at purine 6-position instead of a single piperidine-carboxylic acid.
  • Impact : Increased steric bulk improves histamine H3 receptor (H3R) affinity and ADME profiles, as reported in ligand studies .

Heterocycle Replacements

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid
  • Structural Difference : Pyrazine replaces purine.
  • Impact: Loss of purine’s hydrogen-bonding capacity reduces affinity for kinase targets.
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid (CAS 1160263-08-0)
  • Structural Difference : Pyrimidine core with chlorine substitution.
  • Impact : Smaller heterocycle may alter binding kinetics in kinase inhibitors, though safety data suggest similar handling precautions (e.g., inhalation risks) .

Modifications on the Piperidine Ring

1-(9H-Purin-6-yl)piperidin-4-amine (PUPI)
  • Structural Difference : Amine group at piperidine 4-position instead of carboxylic acid at 3-position.
  • Impact : The amine facilitates ionic interactions in kinase inhibition but reduces metabolic stability compared to carboxylic acid derivatives .
1-(9H-Purin-6-yl)-1H-1,2,3-triazole-4-carboxylic Acid (PUTR)
  • Structural Difference : Triazole ring replaces piperidine.
  • Impact: The rigid triazole may enhance fluorescence properties for imaging applications, as seen in adenosine analog conjugates .

Pharmacokinetic and Metabolic Comparisons

Compound Key Pharmacokinetic Feature Reference
1-(9H-Purin-6-yl)piperidine-3-carboxylic acid High polarity due to carboxylic acid; potential renal excretion
CP-945,598 (M2) Oxidized to piperidin-4-one metabolite; hepatic clearance via CYP450
6-([1,4’-Bipiperidin]-1’-yl)-9-arylpurines Improved CNS penetration due to lipophilic bipiperidine

Q & A

Q. What are the recommended synthetic routes for 1-(9H-purin-6-yl)piperidine-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a purine derivative (e.g., 6-chloropurine) and a piperidine-3-carboxylic acid scaffold. Key steps include:
  • Coupling Reaction : Use anhydrous conditions with a base like triethylamine to facilitate substitution at the purine C6 position .
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures improves purity.
  • Quality Control : Confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) and compare retention times with standards. LC-MS can detect residual solvents or byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : For definitive structural confirmation, co-crystallize with a heavy atom (e.g., platinum derivative) and refine using SHELXL .
  • Spectroscopy :
  • NMR : Assign peaks using 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC). The purine H8 proton typically resonates at δ 8.5–9.0 ppm, while piperidine protons appear between δ 1.5–4.0 ppm .
  • FT-IR : Look for carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and purine ring vibrations (~1600 cm1^{-1}).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard Classification : Classified as Acute Toxicity Category 3 (Oral) (H301). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste.
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Root Cause Analysis : Variability may arise from tautomerism in the purine ring or protonation states of the piperidine nitrogen.
  • Mitigation Strategies :
  • Perform pH-dependent NMR (e.g., in D2 _2O vs. DMSO-d6_6) to identify tautomeric forms.
  • Use high-resolution mass spectrometry (HRMS) to rule out isotopic impurities.
  • Compare crystallographic data (e.g., bond lengths/angles) with computational models (DFT) .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

  • Methodological Answer :
  • Liver Microsomal Assays : Incubate with pooled human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use recombinant CYP isoforms (CYP3A4, CYP2D6) to identify metabolic pathways.
  • Metabolite Identification : Employ 14C^{14}C-labeling (if available) or HRMS to detect hydroxylated or demethylated metabolites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model binding to purinergic receptors (e.g., adenosine A2A_{2A}). Optimize protonation states with molecular dynamics (MD) simulations.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid with Arg residues) and hydrophobic contacts with the purine core.
  • Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.